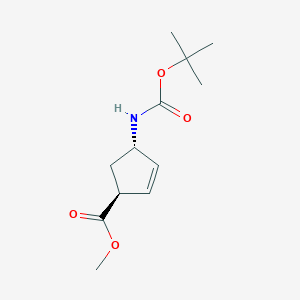

(1S,4S)-4-(tert-Butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester

Description

(1S,4S)-4-(tert-Butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester (CAS: 251326-99-5) is a chiral cyclopentene derivative with significant applications in organic synthesis. Key features include:

- Molecular Formula: C₁₂H₁₉NO₄

- Molecular Weight: 241.28 g/mol

- Stereochemistry: (1S,4S) configuration, critical for enantioselective reactions .

- Primary Use: Serves as a key intermediate in synthesizing peramivir, a neuraminidase inhibitor used to treat influenza .

- Physical Properties: Density of 1.10 g/cm³, predicted boiling point of 331.2°C, and storage conditions at 2–8°C .

The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the amino group, enhancing stability during synthetic processes. This compound’s rigid cyclopentene ring and stereochemistry make it a versatile building block in medicinal chemistry.

Properties

IUPAC Name |

methyl (1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDTKMTZPXEAZ-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130618 | |

| Record name | Methyl (1S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298716-04-8 | |

| Record name | Methyl (1S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298716-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1S,4S)-4-(tert-Butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester, also known as BOC-amino-cyclopentene, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- CAS Number : 1329035-82-6

- Purity : ≥97%

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentene derivatives with tert-butoxycarbonyl (BOC) protected amines. The process may include several steps such as:

- Formation of the cyclopentene backbone.

- Introduction of the BOC group via nucleophilic substitution reactions.

- Esterification to yield the methyl ester form.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymes : Some derivatives have been shown to inhibit key enzymes involved in metabolic pathways, potentially impacting cellular processes such as apoptosis and proliferation.

- Antiviral Activity : As a structural analog to compounds like peramivir, it may exhibit antiviral properties by inhibiting neuraminidase, an enzyme critical for viral replication .

Case Studies

Several studies have explored the biological effects of related compounds:

- Antiviral Properties : A study demonstrated that derivatives of cyclopentene carboxylic acids showed promising activity against influenza viruses by inhibiting neuraminidase .

- Cytotoxicity Studies : In vitro studies have indicated that certain BOC-protected amino acids can induce cytotoxic effects in cancer cell lines by triggering apoptosis through mitochondrial pathways .

- Ferroptosis Induction : Research has highlighted that compounds targeting glutathione peroxidase 4 (GPX4) can induce ferroptosis in cancer cells, suggesting a potential pathway for therapeutic intervention using similar structures .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.28 g/mol |

| CAS Number | 1329035-82-6 |

| Purity | ≥97% |

| Melting Point | 67-69°C |

Comparison with Similar Compounds

(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester

- Molecular Formula: C₉H₁₃NO₃

- Molecular Weight : 183.2 g/mol

- Stereochemistry : rel-(1R,4S) configuration .

- Key Differences: Substituent: Acetyl group instead of Boc, reducing steric bulk but offering less stability under acidic/basic conditions. Purity: ≥95%, lower molecular complexity compared to the Boc derivative .

8-O-Acetylshanzhiside Methyl Ester

- Molecular Formula: C₂₁H₃₀O₁₂ (based on ’s synonym)

- Structure : Features a cyclopenta[c]pyran core with acetyloxy, hydroxy, and glycosyloxy groups .

- Applications : Broad utility in pharmacology, cosmetics, and food science; used as a reference standard and synthetic precursor .

- Physical Form : Powder, contrasting with the liquid or crystalline form of the Boc derivative .

Structural and Functional Comparison Table

Research Implications and Industrial Relevance

- Boc vs. Acetyl Groups : The Boc group’s stability under diverse conditions makes it preferable for multi-step syntheses (e.g., peramivir), whereas acetylated analogs are simpler but less robust .

- Stereochemical Impact : The (1S,4S) configuration ensures proper spatial orientation for binding neuraminidase in peramivir, unlike the rel-(1R,4S) derivative, which may lack enantiomeric specificity .

- Broad Applications of 8-O-Acetylshanzhiside : Its complex structure enables interactions with biological targets in inflammation or metabolic pathways, differing from the focused antiviral use of the Boc compound .

Q & A

Q. Basic

- Chiral HPLC : Use a Chiralpak® IA or IC column with a hexane/isopropanol mobile phase to separate enantiomers; retention times should match authentic standards .

- Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values for (1S,4S) configurations .

- X-ray Crystallography : Resolve absolute configuration unambiguously, particularly for novel derivatives .

How can catalytic asymmetric synthesis be optimized to improve stereoselectivity in the cyclopentene core?

Q. Advanced

- Ligand screening : Test chiral phosphine or bisoxazoline ligands in transition-metal-catalyzed cycloadditions to enhance enantiomeric excess (e.g., >95% ee) .

- Solvent engineering : Use non-polar solvents (toluene or THF) to stabilize transition states favoring the (1S,4S) configuration .

- Kinetic resolution : Employ enzymatic or organocatalytic methods to selectively hydrolyze undesired stereoisomers .

What are the recommended storage conditions and handling protocols for this compound?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent Boc-group hydrolysis .

- Handling : Use gloves, safety goggles, and a fume hood to avoid inhalation or skin contact. Avoid prolonged exposure to moisture .

- Stability monitoring : Perform periodic TLC or HPLC checks to detect degradation (e.g., free amine formation) .

How can researchers address instability of the Boc group during synthetic steps?

Q. Advanced

- Acid scavengers : Add 2,6-lutidine or collidine to neutralize trace HCl during Boc-deprotection .

- Low-temperature reactions : Conduct deprotection steps at 0–5°C to minimize side reactions .

- Alternative protecting groups : For acid-sensitive intermediates, consider using Fmoc or Alloc groups, which are removable under milder conditions .

What strategies are effective for scaling up synthesis without compromising stereochemical integrity?

Q. Advanced

- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce racemization .

- Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) using statistical models to maximize yield and ee .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

How does the compound’s stereochemistry influence its biological activity in enzyme inhibition studies?

Advanced

The (1S,4S) configuration is critical for binding to chiral enzyme active sites. For example:

- Kinase inhibition : The cyclopentene ring’s spatial arrangement may block ATP-binding pockets, as seen in related bicyclic compounds .

- Protease selectivity : Molecular docking simulations suggest that the Boc group’s orientation affects hydrogen bonding with catalytic residues .

Validate activity via assays comparing enantiomers (e.g., IC₅₀ differences >10-fold between (1S,4S) and (1R,4R) forms) .

What computational methods are recommended for predicting reaction pathways and intermediates?

Q. Advanced

- DFT calculations : Model transition states to predict enantioselectivity in cycloadditions (e.g., B3LYP/6-31G* level) .

- MD simulations : Study solvent effects on conformational stability of the cyclopentene ring .

- QSPR models : Corrogate steric/electronic parameters (e.g., Hammett constants) with reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.